Ammonium bismuth citrate

Description

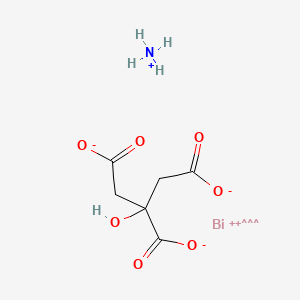

The exact mass of the compound CID 57371144 is 416.01830 g/mol and the complexity rating of the compound is 211. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Properties

CAS No. |

25530-63-6 |

|---|---|

Molecular Formula |

C6H8BiNO7 |

Molecular Weight |

415.11 g/mol |

IUPAC Name |

bismuth;azane;2-hydroxypropane-1,2,3-tricarboxylate |

InChI |

InChI=1S/C6H8O7.Bi.H3N/c7-3(8)1-6(13,5(11)12)2-4(9)10;;/h13H,1-2H2,(H,7,8)(H,9,10)(H,11,12);;1H3/q;+3;/p-3 |

InChI Key |

QSBNOZODKXUXSP-UHFFFAOYSA-K |

SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.[NH4+].[Bi+2] |

Canonical SMILES |

C(C(=O)[O-])C(CC(=O)[O-])(C(=O)[O-])O.N.[Bi+3] |

Origin of Product |

United States |

Foundational & Exploratory

Ammonium bismuth citrate chemical properties and structure

For Researchers, Scientists, and Drug Development Professionals

Ammonium (B1175870) bismuth citrate (B86180) is a complex organometallic compound with significant applications in the pharmaceutical and microbiological fields. This guide provides an in-depth overview of its chemical properties, structure, and relevant experimental protocols, tailored for a technical audience.

Chemical Properties

Ammonium bismuth citrate is a white to off-white, odorless powder.[1] Its chemical identity can be complex, with several molecular formulas and corresponding molecular weights reported, likely due to the formation of various polymeric and hydrated forms. The most commonly cited forms are detailed in the table below. The compound is generally soluble in water.[1][2][3]

Physicochemical Data

| Property | Value | Source |

| Molecular Formula | C₂₄H₂₀Bi₄O₂₈·6NH₃·10H₂O | [2][3][4] |

| C₁₂H₂₂BiN₃O₁₄ | [5][6] | |

| C₆H₉BiNO₇ | [7] | |

| Molecular Weight | ~1875 g/mol | [2][3][4] |

| 641.3 g/mol | [5][6] | |

| 415.11 g/mol | [8] | |

| Appearance | White to off-white powder or flakes | [1][3][4] |

| Melting Point | 270 - 272 °C | [2] |

| 271 °C | [6] | |

| Density | 1.8 g/cm³ | [1][3][6] |

| Solubility | Soluble in water | [1][2][3][8] |

| 33.3 mg soluble in 1 mL of nitric acid | [4] | |

| Bismuth Content | 43.0 - 49.0% | [1][2][4] |

| 48 - 52% | [7] |

Structural Elucidation

The structural characterization of this compound reveals a complex polymeric nature. X-ray crystallography studies have been instrumental in elucidating its three-dimensional arrangement.

A notable study successfully synthesized and characterized a polymeric bismuth citrate compound with the formula (NH₄)₁₂--INVALID-LINK--₁₀.[9] This compound crystallizes in the rhombohedral space group R-3.[9] The structure is characterized by a dodecanuclear bismuth-oxo citrate cluster unit, [Bi₁₂O₈(cit⁴⁻)₈]¹²⁻, where citrate ligands bridge the bismuth ions.[9]

Another characterized form is (NH₄)₄--INVALID-LINK--, which crystallizes in the monoclinic space group P2₁/c.[9] In this structure, the bismuth ions are coordinated by nine oxygen atoms from the citrate anions and water molecules.[9] A key feature is the bidentate coordination of two of the citrate's carboxylic groups to each bismuth ion.[9] The shortest Bi-O bond distance is observed with the alcoholic oxygen of the citrate ligand, measuring approximately 2.12 Å.[9]

Experimental Protocols

Synthesis of this compound

Laboratory Scale Synthesis: A common laboratory method involves the reaction of bismuth citrate with an aqueous solution of ammonium hydroxide (B78521).

-

Procedure: Bismuth citrate is treated with an aqueous solution of ammonium hydroxide. The molar ratio of ammonium hydroxide to bismuth citrate is typically maintained between 1.0 and 1.5. The resulting paste is then dried at a temperature ranging from 60 to 120°C to yield this compound.[10]

Industrial Scale Synthesis of an Aqueous Solution: For pharmaceutical formulations, an aqueous solution of the this compound complex is often prepared.

-

Procedure: Bismuth citrate powder is added to approximately 20% of the final required volume of water in a stainless steel vessel and stirred. An ammonia (B1221849) solution is then added stepwise to the stirred mixture. The concentration of bismuth citrate is typically in the range of 20-27% w/v. The addition of ammonia solution continues until the mixture clarifies, indicating the solubilization of bismuth citrate and the formation of the complex.[11]

X-ray Diffraction (XRD) Analysis

-

Instrumentation: A high-power X-ray diffractometer is used for phase analysis.

-

Sample Preparation: The powdered sample of this compound is prepared for analysis.

-

Data Collection: The diffraction pattern is recorded over a specified 2θ range.

-

Analysis: The resulting diffraction data is used to determine the crystal structure, including the space group and unit cell dimensions. For the polymeric form (NH₄)₁₂--INVALID-LINK--₁₀, the crystallographic parameters are: space group R-3, a = b = 17.807(3) Å, c = 31.596(6) Å, V = 8684(4) ų.[9]

Infrared (IR) Spectroscopy

-

Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is utilized.

-

Sample Preparation: The sample is typically prepared as a KBr pellet.

-

Data Collection: The IR spectrum is recorded in the range of 4000 cm⁻¹ to 400 cm⁻¹.

-

Analysis: The vibrational frequencies of the functional groups are analyzed to confirm the presence of citrate and ammonium ions and to study the coordination of the citrate ligand to the bismuth ion.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Instrumentation: ¹H and ¹³C NMR spectroscopy are employed to study the behavior of the compound in solution.[9]

-

Sample Preparation: The compound is dissolved in a suitable solvent, often D₂O.

-

Analysis: The chemical shifts and coupling constants provide information about the structure and dynamics of the citrate ligands in solution. Studies have shown that at low pH (<7), rapid ligand exchange occurs, leading to an averaging of the citrate signals on the NMR timescale. At higher pH, the coordination of citrate to Bi(III) is reduced.[9]

Assay for Bismuth Content (EDTA Titration)

-

Procedure: A precisely weighed sample of this compound is ignited in a porcelain crucible. The residue is dissolved in nitric acid. The resulting solution is diluted with water, and a xylenol orange indicator is added. This solution is then titrated with a standardized solution of edetate disodium (B8443419) (EDTA) until a yellow endpoint is reached. Each mL of 0.05 N EDTA is equivalent to 10.45 mg of bismuth.[12]

Mechanism of Action in Helicobacter pylori Eradication

This compound is a key component in therapies aimed at eradicating Helicobacter pylori, a bacterium implicated in various gastrointestinal diseases. Its mechanism of action is multifaceted and involves several key pathways.

-

Inhibition of Bacterial Enzymes: Bismuth compounds inhibit several key enzymes of H. pylori, including urease, catalase, and lipase. The inhibition of urease is particularly important as it disrupts the bacterium's ability to neutralize the acidic gastric environment.[13][14]

-

Disruption of Cell Wall Synthesis and Membrane Function: Bismuth accumulates in the bacterial cell wall and periplasmic space, leading to the inhibition of protein and cell wall synthesis and disruption of membrane function.[13][15]

-

Inhibition of ATP Synthesis: Bismuth can interfere with the bacterial energy metabolism by inhibiting ATP synthesis.[13][14]

-

Prevention of Adhesion: It prevents the adhesion of H. pylori to gastric epithelial cells, which is a crucial step in the infection process.[13][14]

-

Cytoprotective Effects: In the acidic environment of the stomach, bismuth compounds precipitate to form a protective layer over ulcer craters, promoting healing.[16]

References

- 1. 31886-41-6 CAS | BISMUTH AMMONIUM CITRATE | Culture Media Additives | Article No. 02110 [lobachemie.com]

- 2. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 3. BISMUTH AMMONIUM CITRATE Extra Pure | Lab chemical supplier, Lab chemical manufacturer, Lab chemical distributors, Laboratory Chemicals, Laboratory chemicals manufacturer, Laboratory chemical suppliers, Lab chemicals exporter, Alpha Chemika India. [alphachemika.co]

- 4. This compound [himedialabs.com]

- 5. Bismuth ammonium citrate | C12H22BiN3O14 | CID 16211152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. americanelements.com [americanelements.com]

- 7. This compound, Bi 48-52%, water ca 2% 50 g | Request for Quote [thermofisher.com]

- 8. This compound One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 9. researchgate.net [researchgate.net]

- 10. RU2570610C1 - Method of obtaining bismuth ammonium citrate - Google Patents [patents.google.com]

- 11. GB2236479A - Preparation of orally administrable bismuth ammonium citrate solutions - Google Patents [patents.google.com]

- 12. pharmacopeia.cn [pharmacopeia.cn]

- 13. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Eradication of Helicobacter pylori infection - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The impact of bismuth addition to sequential treatment on Helicobacter pylori eradication: A pilot study - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Technical Guide to the Synthesis and Characterization of Ammonium Bismuth Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) bismuth citrate (B86180), a compound of significant interest in the pharmaceutical industry, serves as a key active ingredient in treatments for gastrointestinal disorders. Its therapeutic efficacy is intrinsically linked to its physicochemical properties, which are in turn dictated by its synthesis and purification processes. This technical guide provides an in-depth overview of the synthesis and characterization of ammonium bismuth citrate. It details robust experimental protocols for its preparation and outlines a comprehensive suite of analytical techniques for its thorough characterization. All quantitative data is presented in clear, tabular formats to facilitate comparison and interpretation. Furthermore, this guide incorporates visual workflows and structural representations generated using Graphviz to elucidate key processes and relationships, ensuring a clear and comprehensive understanding for researchers, scientists, and professionals in drug development.

Introduction

This compound is a water-soluble bismuth complex that has garnered considerable attention for its therapeutic applications, particularly in the eradication of Helicobacter pylori, a bacterium implicated in various gastric diseases. The compound's efficacy and safety profile are highly dependent on its purity, structure, and morphology. Therefore, well-defined and reproducible synthesis and characterization methods are paramount for its successful application in pharmaceutical formulations. This guide aims to provide a detailed technical overview of these critical aspects.

Synthesis of this compound

The synthesis of this compound typically involves the reaction of bismuth citrate with an aqueous solution of ammonium hydroxide (B78521). The process is designed to be straightforward, scalable, and to yield a product of high purity.

Experimental Protocol: Synthesis

This protocol is based on established methods for the preparation of this compound.

Materials:

-

Bismuth Citrate (BiC₆H₅O₇)

-

Ammonium Hydroxide (NH₄OH), 25% aqueous solution

-

Deionized Water

Equipment:

-

Reaction vessel (glass beaker or flask)

-

Magnetic stirrer and stir bar

-

pH meter

-

Drying oven

Procedure:

-

Preparation of Bismuth Citrate Slurry: In a reaction vessel, add a specific weight of bismuth citrate to a calculated volume of deionized water. The typical concentration of bismuth citrate is in the range of 20-27% w/v of the final solution.

-

Reaction with Ammonium Hydroxide: While stirring the bismuth citrate slurry, slowly add a 25% aqueous solution of ammonium hydroxide. The molar ratio of ammonium hydroxide to bismuth citrate is a critical parameter and is generally maintained between 1.0 and 1.5.

-

Monitoring and Completion of Reaction: Continue the addition of ammonium hydroxide until the bismuth citrate completely dissolves, and the solution becomes clear. The pH of the final solution should be in the range of 7-10. The reaction is typically carried out at room temperature.

-

Product Isolation: The resulting product can be obtained as a paste.

-

Drying: Dry the this compound paste in a drying oven at a temperature between 60-120°C to obtain a solid powder.

Caption: Workflow for the synthesis of this compound.

Characterization of this compound

A thorough characterization of the synthesized this compound is essential to confirm its identity, purity, and structural integrity. The following sections detail the experimental protocols and expected results for key analytical techniques.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Reference |

| Appearance | White to off-white powder or flakes | |

| Molecular Formula | C₆H₈BiNO₈ (representative) | |

| Molecular Weight | Approximately 466.13 g/mol (representative) | |

| Solubility | Soluble in water | |

| Bismuth Content (Assay) | 43.0 - 49.0% |

Table 1: Physicochemical Properties of this compound.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is a powerful tool for identifying the functional groups present in a molecule and confirming the formation of the citrate complex.

Instrument:

-

Fourier-Transform Infrared Spectrometer

Sample Preparation:

-

Prepare a KBr pellet of the dried this compound powder.

Data Acquisition:

-

Record the spectrum in the range of 4000-400 cm⁻¹.

-

Set the spectral resolution to 4 cm⁻¹.

-

Perform 32 scans to obtain a high signal-to-noise ratio.

The characteristic FTIR absorption bands for this compound are summarized in Table 2. The shift in the C=O stretching vibrations compared to citric acid is a key indicator of complex formation.

| Wavenumber (cm⁻¹) | Assignment | Reference |

| ~3455 | O-H stretching | |

| ~1594 | Asymmetric C=O stretching of carboxylate | |

| ~1518 | Symmetric C=O stretching of carboxylate | |

| ~1131 | C-O stretching |

Table 2: Characteristic FTIR Absorption Bands of this compound.

Thermal Analysis

Thermal analysis, including Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), provides information about the thermal stability and decomposition of the compound.

Instrument:

-

Thermogravimetric Analyzer

Procedure:

-

Place a known weight of the sample (e.g., 3-10 mg) in an alumina (B75360) or platinum pan.

-

Heat the sample from room temperature to 800°C at a constant heating rate (e.g., 10 K/min) under a nitrogen atmosphere.

The thermal decomposition of this compound occurs in distinct stages. The final residual mass corresponds to the formation of bismuth(III) oxide (Bi₂O₃).

| Temperature Range (°C) | Mass Loss (%) | Description | Reference |

| 25 - 100 | Variable | Loss of adsorbed water | |

| 185 - 300 | ~42.5 | Decomposition of the citrate and ammonium moieties | |

| > 300 | - | Formation of stable Bi₂O₃ |

Table 3: Thermal Decomposition Data for this compound.

X-ray Diffraction (XRD)

XRD is used to determine the crystalline structure of the synthesized compound.

Instrument:

-

X-ray Diffractometer

Procedure:

-

Mount the powdered sample on a sample holder.

-

Use Cu Kα radiation (λ = 1.54184 Å).

-

Scan the sample over a 2θ range of 10-80°.

The crystal structure of a form of this compound has been reported as monoclinic. The specific 2θ values and corresponding d-spacings are unique to the crystal lattice of the compound. While a complete peak list is extensive, key reflections can be used for phase identification.

| 2θ (°) | d-spacing (Å) |

| ~9.7 | ~9.12 |

| ~19.3 | ~4.59 |

| ~21.9 | ~4.04 |

| ~28.9 | ~3.08 |

Table 4: Representative X-ray Diffraction Peaks for a Bismuth Citrate Compound. (Note: These peaks are for a related bismuth citrate and serve as a reference).

Caption: Workflow for the characterization of this compound.

Conclusion

This technical guide provides a comprehensive framework for the synthesis and characterization of this compound. The detailed experimental protocols and tabulated quantitative data offer a valuable resource for researchers and professionals in the pharmaceutical industry. The adherence to well-defined synthesis and characterization methodologies is crucial for ensuring the quality, consistency, and therapeutic efficacy of this important pharmaceutical compound. The visual workflows provided serve to further clarify the logical progression of the synthesis and characterization processes.

An In-depth Technical Guide to Ammonium Bismuth Citrate (CAS 31886-41-6)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ammonium (B1175870) Bismuth Citrate (B86180) (CAS number 31886-41-6) is a complex organometallic compound with established applications in both microbiology and medicine. This technical guide provides a comprehensive overview of its chemical properties, synthesis, and key uses, with a focus on the experimental details relevant to a scientific audience. The document includes tabulated physicochemical data, detailed experimental protocols, and visualizations of relevant processes to facilitate understanding and application in a research and development setting.

Chemical Properties and Data

Ammonium Bismuth Citrate is a white to off-white powder. Its exact molecular formula and weight can be variable due to its complex nature, often represented as a coordination complex between bismuth, ammonia (B1221849), and citric acid. Several representations of the molecular formula exist in literature, including C₁₂H₂₂BiN₃O₁₄ and C₂₄H₂₀Bi₄O₂₈·6NH₃·10H₂O, reflecting its polymeric and hydrated nature in the solid state.[1][2][3][4]

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference(s) |

| CAS Number | 31886-41-6 | [5] |

| Appearance | White to off-white powder or flakes | [2] |

| Molecular Formula | C₁₂H₂₂BiN₃O₁₄ (representative) | [1] |

| Molecular Weight | ~641.30 g/mol (for C₁₂H₂₂BiN₃O₁₄) | [1] |

| Solubility | Soluble in water, soluble in nitric acid (33.3 mg/mL) | [2][6] |

| Storage | Store below 30°C in a tightly sealed container | [2] |

Spectroscopic Data

Detailed spectroscopic data for this compound is not extensively available in public literature. The following represents typical spectral characteristics expected for this compound based on its constituent parts.

FT-IR Spectroscopy (Expected Peak Assignments):

Infrared spectroscopy can be used to identify the functional groups present in this compound.

Table 2: Expected FT-IR Peak Assignments for this compound

| Wavenumber (cm⁻¹) | Assignment |

| 3500 - 3200 | O-H stretching (from citric acid and water of hydration) |

| 3200 - 3000 | N-H stretching (from ammonium ions) |

| 1750 - 1680 | C=O stretching of carboxylic acid (uncoordinated) |

| 1650 - 1550 | Asymmetric COO⁻ stretching (coordinated carboxylate) |

| 1450 - 1380 | Symmetric COO⁻ stretching (coordinated carboxylate) |

| ~1400 | N-H bending (from ammonium ions) |

| 1300 - 1200 | C-O stretching |

| Below 600 | Bi-O stretching |

Note: The absence of a strong peak around 1700 cm⁻¹ would suggest that the carboxyl groups of the citrate are deprotonated and coordinated to the bismuth ion.[7][8][9]

NMR and Mass Spectrometry:

Synthesis

The synthesis of this compound generally involves the reaction of bismuth citrate with an aqueous solution of ammonium hydroxide (B78521).[11]

Experimental Protocol: Synthesis of this compound

This protocol is based on principles described in the patent literature.[11][12]

Materials:

-

Bismuth Citrate (BiC₆H₅O₇)

-

Aqueous Ammonium Hydroxide (NH₄OH) solution (e.g., 2 M)

-

Distilled water

Procedure:

-

In a suitable reaction vessel, create a slurry of bismuth citrate in distilled water.

-

While stirring continuously, slowly add the aqueous ammonium hydroxide solution to the bismuth citrate slurry. The molar ratio of ammonium hydroxide to bismuth citrate should be in the range of 1.0-1.5.[11]

-

Continue stirring the mixture at room temperature. The reaction is complete when the solid bismuth citrate has dissolved, and the solution becomes clear, indicating the formation of the soluble this compound complex.

-

The resulting product can be obtained as a paste by controlling the weight ratio of the ammonium hydroxide solution to bismuth citrate (e.g., 0.96-2.5).[11]

-

The paste can then be dried at a temperature of 60-120°C to yield the solid product.[11]

Diagram 1: Synthesis Workflow for this compound

Caption: Workflow for the synthesis of this compound.

Applications and Uses

This compound has significant applications in microbiology as a selective agent in culture media and in medicine for its antimicrobial properties, particularly against Helicobacter pylori.[5][13]

Use in Microbiological Culture Media

This compound is a key component of selective agars for the isolation of specific microorganisms. The bismuth ions inhibit the growth of many Gram-positive and Gram-negative bacteria.

Bismuth Sulfite (B76179) Agar (B569324) is a selective medium used for the isolation of Salmonella Typhi and other salmonellae. Bismuth sulfite and brilliant green act as selective agents, inhibiting coliforms while allowing Salmonella to grow. Hydrogen sulfide (B99878) production by Salmonella results in the formation of black colonies with a metallic sheen due to the reduction of sulfite to sulfide in the presence of bismuth.

Experimental Protocol: Preparation of Bismuth Sulfite Agar

This protocol is a general guideline; refer to the manufacturer's instructions for specific formulations.

Materials:

-

Bismuth Sulfite Agar powder

-

Distilled water

Procedure:

-

Suspend the recommended amount of Bismuth Sulfite Agar powder (e.g., 52.33 grams) in 1 liter of distilled water.

-

Heat the mixture to boiling with frequent agitation to completely dissolve the powder.

-

Do not autoclave this medium, as overheating can destroy its selective properties.

-

Cool the medium to 45-50°C.

-

Mix well to ensure the bismuth sulfite precipitate is evenly dispersed.

-

Pour the agar into sterile Petri dishes.

Nickerson Agar is used for the selective isolation and presumptive identification of Candida species. This compound and sodium sulfite inhibit bacterial growth. Candida species reduce bismuth sulfite to bismuth sulfide, forming dark-colored colonies.

Experimental Protocol: Preparation of Nickerson Agar

Materials:

-

Yeast extract: 1.0 g

-

Glycine: 10.0 g

-

Dextrose: 10.0 g

-

This compound: 5.0 g

-

Sodium sulfite: 3.0 g

-

Agar: 16.0 g

-

Distilled water: 1000 mL

Procedure:

-

Dissolve the components in 1000 mL of distilled water.

-

Heat to boiling to completely dissolve the medium. Do not autoclave .

-

Disperse the flocculant precipitate by swirling before pouring into sterile Petri plates.

Antimicrobial Activity Against Helicobacter pylori

Bismuth compounds, including this compound, are used in combination therapies to eradicate H. pylori, a bacterium linked to peptic ulcers and gastritis.

The antibacterial action of bismuth against H. pylori is multifaceted and includes:

-

Inhibition of Protein and Cell Wall Synthesis: Bismuth ions can interfere with these essential bacterial processes.

-

Disruption of Membrane Function: Bismuth can compromise the integrity of the bacterial cell membrane.

-

Inhibition of ATP Synthesis: By disrupting the electron transport chain, bismuth can deplete the cell's energy supply.[14]

-

Enzyme Inhibition: Bismuth ions can inhibit key enzymes, such as urease, which is crucial for H. pylori survival in the acidic stomach environment.[15]

-

Impairment of Adherence: Bismuth can prevent the bacteria from adhering to the gastric mucosa.

Diagram 2: Proposed Mechanism of Action of Bismuth against H. pylori

Caption: Multi-targeted inhibition of H. pylori by bismuth ions.

The MIC of this compound against H. pylori can be determined using the agar dilution method.

Materials:

-

Mueller-Hinton agar supplemented with 5% sheep blood.

-

This compound stock solution.

-

H. pylori strain (e.g., ATCC 43504).

-

Saline or broth for bacterial suspension.

-

McFarland turbidity standards.

Procedure:

-

Prepare a series of Mueller-Hinton agar plates containing twofold dilutions of this compound.

-

Culture the H. pylori strain for 72 hours under microaerophilic conditions.

-

Prepare a bacterial suspension in saline or broth and adjust the turbidity to a 3 McFarland standard.

-

Inoculate the agar plates with the bacterial suspension.

-

Incubate the plates at 37°C under microaerophilic conditions for 72 hours.

-

The MIC is the lowest concentration of this compound that completely inhibits visible growth of H. pylori.[16][17][18]

Signaling Pathway Interactions

The direct interaction of the entire this compound complex with specific host cell signaling pathways is not well-documented in the context of its primary applications. However, the ammonium component has been studied in other contexts. For instance, the microbial metabolite ammonia has been shown to disrupt the Transforming Growth Factor-beta (TGF-β) signaling pathway in colon cancer models.[19][20] This occurs through the caspase-3-mediated cleavage of the SMAD3 adaptor βII-spectrin (SPTBN1), leading to a pro-oncogenic signal.[19] It is important to note that this effect is attributed to ammonia as a metabolite and may not be a primary mechanism of action for the intact this compound compound in its gastrointestinal applications.

Diagram 3: Postulated Disruption of TGF-β Signaling by Ammonia

Caption: Disruption of TGF-β signaling by ammonia.

Conclusion

This compound is a valuable compound for both microbiological and pharmaceutical applications. Its selective inhibitory properties make it a crucial component of specific culture media, while its multifaceted antimicrobial action against H. pylori underscores its therapeutic importance. This guide has provided an overview of its properties and detailed experimental protocols to aid researchers in their work with this compound. Further research is warranted to fully elucidate its spectroscopic characteristics and to explore its potential interactions with cellular signaling pathways in greater detail.

References

- 1. Bismuth ammonium citrate | C12H22BiN3O14 | CID 16211152 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound [himedialabs.com]

- 3. 31886-41-6 CAS | BISMUTH AMMONIUM CITRATE | Culture Media Additives | Article No. 02110 [lobachemie.com]

- 4. GSRS [precision.fda.gov]

- 5. chemimpex.com [chemimpex.com]

- 6. What is this compound - Properties & Specifications [eleph-citrics.com]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. This compound (bismuth ammonium citrate) | 31886-41-6 | GBA88641 [biosynth.com]

- 11. RU2570610C1 - Method of obtaining bismuth ammonium citrate - Google Patents [patents.google.com]

- 12. RU2189942C1 - Method of bismuth-potassium-ammonium citrate producing - Google Patents [patents.google.com]

- 13. Current and Potential Applications of Bismuth-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 14. micro-bites.org [micro-bites.org]

- 15. longdom.org [longdom.org]

- 16. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 17. liofilchem.com [liofilchem.com]

- 18. Minimum inhibitory concentrations of commonly used antibiotics against Helicobacter Pylori: A multicenter study in South China - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Microbial metabolite ammonia disrupts TGF-β signaling to promote colon cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. Microbial metabolite ammonia disrupts TGF-β signaling to promote colon cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility of Ammonium Bismuth Citrate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ammonium (B1175870) bismuth citrate (B86180) is an organometallic compound with applications in various fields, including pharmaceuticals and microbiology. A thorough understanding of its solubility characteristics in different solvent systems is crucial for formulation development, analytical method design, and predicting its behavior in biological and chemical systems. This technical guide provides a comprehensive overview of the available data on the solubility of ammonium bismuth citrate, detailed experimental protocols for solubility determination, and a logical workflow for these procedures.

Solubility Profile of this compound

The solubility of this compound is significantly influenced by the nature of the solvent, with a particular dependence on pH and the presence of complexing agents like ammonia (B1221849).

Aqueous Solubility

This compound is generally described as being soluble in water.[1][2][3][4] The dissolution in aqueous media is facilitated by the formation of a soluble chelated bismuth complex.[5] The presence of ammonia is a key factor in its solubilization. Bismuth citrate, a closely related compound, is known to be insoluble in water but dissolves in dilute ammonia solutions, a principle that underlies the preparation of aqueous this compound solutions.[5]

Semi-quantitative data indicates that a 3% aqueous solution of this compound results in a clear, colorless solution.[2] Furthermore, a 10% aqueous solution containing 10 ml of 25% ammonia is described as being almost clear to clear.[6] A patented method for preparing an orally administrable solution describes the creation of a 23.5% w/v bismuth ammonium citrate solution in an aqueous environment with the aid of ammonia.[5]

Solubility in Acidic Media

One source specifies the solubility of this compound in nitric acid as 33.3 mg per 1 mL.[7]

Solubility in Organic Solvents

There is limited specific quantitative data available in the public domain regarding the solubility of this compound in common organic solvents. While it has been mentioned for applications requiring non-aqueous solubility, the specific solvents are not detailed.[8] The related compound, bismuth citrate, is reported to be insoluble in alcohol.[9][10] This suggests that the solubility of this compound in simple alcohols may also be limited. Conflicting information has been noted regarding the solubility of bismuth citrate in DMSO, highlighting the need for empirical determination.[11]

Quantitative Solubility Data

The following table summarizes the available quantitative and semi-quantitative solubility data for this compound and the closely related bismuth citrate. It is important to note the general lack of precise, temperature-controlled solubility data in a wide range of solvents in publicly accessible literature.

| Compound | Solvent | Temperature | Concentration/Solubility | Observations | Reference |

| This compound | Water | Not Specified | 3% (w/v) | Clear, colorless solution | [2] |

| This compound | Aqueous Ammonia | Not Specified | 10% (w/v) | Almost clear to clear solution | [6] |

| This compound | Aqueous Ammonia | Room Temperature | 23.5% (w/v) | Substantially clarified solution | [5] |

| This compound | Nitric Acid | Not Specified | 33.3 mg/mL | Soluble | [7] |

| Bismuth Citrate | Water | Not Specified | Insoluble | - | [9][10] |

| Bismuth Citrate | Alcohol | Not Specified | Insoluble | - | [9][10] |

| Bismuth Citrate | Ammonia TS | Not Specified | Soluble | - | [9][12] |

| Bismuth Citrate | Solutions of Alkali Citrates | Not Specified | Soluble | - | [9][10] |

Experimental Protocol for Solubility Determination

A standardized experimental protocol is essential for obtaining reliable and comparable solubility data. The following methodology is adapted from the United States Pharmacopeia (USP) monograph for determining "soluble bismuth" in bismuth citrate and can be applied to assess the solubility of this compound in various solvents.[12]

Objective

To determine the concentration of dissolved this compound in a specified solvent at a controlled temperature.

Materials and Equipment

-

This compound powder

-

Solvent of interest (e.g., deionized water, ethanol, DMSO)

-

Analytical balance

-

Volumetric flasks

-

Mechanical stirrer or shaker bath

-

Constant temperature bath or incubator

-

Syringe filters (e.g., 0.22 µm or 0.45 µm pore size)

-

Atomic Absorption Spectrophotometer (AAS) or Inductively Coupled Plasma-Mass Spectrometry (ICP-MS) for bismuth analysis

-

Bismuth standard solution for calibration

-

Nitric acid (for sample digestion and stabilization)

Procedure

-

Solvent Preparation: Prepare a sufficient volume of the desired solvent.

-

Saturation: Add an excess amount of this compound powder to a known volume of the solvent in a sealed container. The excess solid is necessary to ensure that saturation is reached.

-

Equilibration: Place the container in a constant temperature bath and agitate using a mechanical stirrer or shaker for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached. The USP method for soluble bismuth in bismuth citrate suggests a 2-hour stirring time.[12] Longer times are recommended for a full equilibrium solubility study.

-

Phase Separation: Allow the suspension to settle. Carefully withdraw an aliquot of the supernatant using a syringe and filter it through a syringe filter to remove all undissolved solids.

-

Sample Preparation for Analysis: Accurately dilute the clear filtrate with a suitable solvent (typically an acidic aqueous solution) to a concentration within the working range of the analytical instrument. Acidification with nitric acid is common for stabilizing bismuth in solution for AAS or ICP-MS analysis.[12]

-

Bismuth Quantification: Prepare a series of calibration standards from a certified bismuth standard solution. Analyze the calibration standards and the prepared sample solution using AAS or ICP-MS to determine the concentration of bismuth.

-

Calculation of Solubility: Convert the measured bismuth concentration back to the concentration of this compound in the original solvent, accounting for the dilution factor and the molecular weights of bismuth and this compound.

Experimental Workflow Diagram

The following diagram illustrates the logical steps involved in the experimental determination of this compound solubility.

References

- 1. oxfordlabfinechem.com [oxfordlabfinechem.com]

- 2. 31886-41-6 CAS | BISMUTH AMMONIUM CITRATE | Culture Media Additives | Article No. 02110 [lobachemie.com]

- 3. BISMUTH AMMONIUM CITRATE Extra Pure | Lab chemical supplier, Laboratory chemical suppliers, Lab chemicals exporter, Laboratory Chemicals, Lab chemical manufacturer, Lab chemical distributors, Laboratory chemicals manufacturer, Alpha Chemika India. [alphachemika.co]

- 4. echemi.com [echemi.com]

- 5. GB2236479A - Preparation of orally administrable bismuth ammonium citrate solutions - Google Patents [patents.google.com]

- 6. cdhfinechemical.com [cdhfinechemical.com]

- 7. This compound [himedialabs.com]

- 8. americanelements.com [americanelements.com]

- 9. BISMUTH CITRATE USP - PCCA [pccarx.com]

- 10. BISMUTH CITRATE - Ataman Kimya [atamanchemicals.com]

- 11. Bismuth citrate - Public Health - European Commission [health.ec.europa.eu]

- 12. pharmacopeia.cn [pharmacopeia.cn]

Physical and chemical characteristics of bismuth ammonium citrate

Bismuth Ammonium (B1175870) Citrate (B86180): A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bismuth ammonium citrate is a complex salt of bismuth, ammonia (B1221849), and citric acid. It is a white to pale yellow crystalline powder or flakes.[1] This compound is of significant interest in the pharmaceutical industry, primarily for its role in gastroenterology as a component of treatments for peptic ulcers and other gastrointestinal disorders.[2] Its therapeutic effects are largely attributed to the local action of bismuth, which includes antimicrobial activity against Helicobacter pylori and gastroprotective properties.[2][3] This technical guide provides an in-depth overview of the physical and chemical characteristics of bismuth ammonium citrate, detailed experimental protocols for its synthesis and analysis, and a visualization of its mechanism of action.

Physical and Chemical Characteristics

Bismuth ammonium citrate's properties are summarized in the tables below, providing a consolidated view of its key characteristics.

General and Physical Properties

| Property | Value | References |

| Appearance | White to off-white or pale yellow powder or crystalline flakes. | [1] |

| Molecular Formula | C₆H₈BiNO₈ (representative) | [1] |

| Molecular Weight | Approximately 466.13 g/mol (representative) | [1] |

| Density | Approximately 1.8 - 2.2 g/cm³ | |

| Melting Point | Decomposes upon heating. | |

| Solubility | Gradually soluble in water; insoluble in ethanol. Bismuth citrate, a precursor, is insoluble in water but soluble in dilute ammonia solution.[4] | [1][4] |

Chemical and Quality Control Specifications

| Parameter | Specification | References |

| Bismuth (Bi) Content | 43.0 - 49.0% | |

| Ammonium (NH₄) Content | 4.2 - 4.8% | |

| Purity (Assay by titration) | ≥ 99% | [5] |

| pH (10% aqueous solution) | Varies depending on preparation; typically in the neutral to slightly basic range. | |

| Loss on Drying | Not more than 1.0% | |

| Arsenic (As) | Not more than 10 µg/g | [6] |

| Lead (Pb) | Not more than 10 µg/g | |

| Copper (Cu) | Not more than 20 µg/g | |

| Silver (Ag) | Not more than 5 µg/g | |

| Soluble Bismuth | Not more than 40 µg/g | [6] |

Experimental Protocols

This section provides detailed methodologies for the synthesis and key analytical procedures for bismuth ammonium citrate.

Synthesis of Bismuth Ammonium Citrate

The synthesis of bismuth ammonium citrate is typically achieved through the reaction of bismuth citrate with an aqueous solution of ammonium hydroxide (B78521).[7]

Materials:

-

Bismuth citrate (BiC₆H₅O₇)

-

Aqueous ammonium hydroxide solution (e.g., 2.0 M)

-

Distilled water

-

Stirring apparatus

-

Reaction vessel

-

Filtration apparatus

-

Drying oven

Procedure:

-

Preparation of Bismuth Citrate Slurry: In a suitable reaction vessel, prepare a slurry of bismuth citrate in distilled water. The concentration of bismuth citrate can be in the range of 20-27% w/v of the final solution volume.[8]

-

Reaction with Ammonium Hydroxide: While continuously stirring the bismuth citrate slurry at room temperature, slowly add the aqueous ammonium hydroxide solution. The molar ratio of ammonium hydroxide to bismuth citrate should be in the range of 1.0-1.5.[7]

-

Clarification: Continue the addition of ammonium hydroxide until the mixture clarifies, indicating the formation of the soluble bismuth ammonium citrate complex.[8] The process is exothermic, and the temperature should be monitored.

-

Isolation and Drying: The resulting product can be obtained as a paste. This paste is then dried in an oven at a temperature of 60-120°C to yield the final solid product.[7]

Workflow Diagram:

Quality Control Protocols

This method determines the percentage of bismuth in the sample using a complexometric titration with ethylenediaminetetraacetic acid (EDTA).

Materials:

-

Bismuth ammonium citrate sample

-

Standardized 0.05 M EDTA solution

-

Nitric acid (concentrated)

-

Xylenol orange indicator solution

-

Deionized water

-

Analytical balance

-

Burette, pipette, and other standard laboratory glassware

Procedure:

-

Sample Preparation: Accurately weigh about 300 mg of the bismuth ammonium citrate sample and transfer it to a porcelain crucible. Ignite the sample until all organic matter is charred.

-

Dissolution: After cooling, dissolve the residue by the dropwise addition of concentrated nitric acid, warming gently to aid dissolution.

-

Titration: Dilute the solution with approximately 60 mL of deionized water. Add a few drops of xylenol orange indicator. Titrate the solution with a standardized 0.05 M EDTA solution until the color changes from red to yellow at the endpoint.[9] The endpoint color should persist for at least 5 minutes.[9]

-

Calculation: Calculate the bismuth content using the following formula: % Bi = (V_EDTA × M_EDTA × AW_Bi) / (W_sample × 1000) × 100 Where:

-

V_EDTA = Volume of EDTA solution used in mL

-

M_EDTA = Molarity of the EDTA solution

-

AW_Bi = Atomic weight of bismuth (208.98 g/mol )

-

W_sample = Weight of the sample in g

-

Experimental Workflow:

IR spectroscopy is used for the identification of the compound by analyzing its functional groups.

Procedure:

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing approximately 1% of the bismuth ammonium citrate sample. Alternatively, for Attenuated Total Reflectance (ATR)-FTIR, place the powder sample directly on the ATR crystal.

-

Analysis: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Interpretation: The spectrum should exhibit characteristic absorption bands for the carboxylate and hydroxyl groups of the citrate ligand, as well as bands associated with the ammonium ion.

TGA is used to study the thermal stability and decomposition of the compound.

Procedure:

-

Sample Preparation: Place a small, accurately weighed amount of the bismuth ammonium citrate sample (typically 5-10 mg) into a TGA sample pan.

-

Analysis: Heat the sample at a controlled rate (e.g., 10°C/min) under a nitrogen or air atmosphere.

-

Interpretation: The TGA thermogram will show weight loss at different temperatures, corresponding to the loss of water and the decomposition of the organic components, ultimately leaving a residue of bismuth oxide (Bi₂O₃). The initial decomposition of bismuth citrate typically begins around 248°C.

Mechanism of Action

Bismuth ammonium citrate is primarily used for its gastrointestinal effects, particularly against Helicobacter pylori. The mechanism of action is multifaceted and primarily attributed to the bismuth ion.

Key Actions of Bismuth:

-

Antimicrobial Effects: Bismuth exerts direct bactericidal effects on H. pylori. It is believed to inhibit various bacterial enzymes, interfere with protein and cell wall synthesis, and disrupt bacterial adhesion to gastric epithelial cells.[3]

-

Gastroprotective Effects: Bismuth compounds form a protective coating over ulcer craters, shielding them from gastric acid and pepsin.[2] They also stimulate the secretion of protective prostaglandins (B1171923) and bicarbonate.

Diagram of Bismuth's Action on H. pylori

References

- 1. researchgate.net [researchgate.net]

- 2. mdpi.com [mdpi.com]

- 3. The actions of bismuth in the treatment of Helicobacter pylori infection - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bismuth subcitrate - Wikipedia [en.wikipedia.org]

- 5. chemimpex.com [chemimpex.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. RU2570610C1 - Method of obtaining bismuth ammonium citrate - Google Patents [patents.google.com]

- 8. GB2236479A - Preparation of orally administrable bismuth ammonium citrate solutions - Google Patents [patents.google.com]

- 9. par.nsf.gov [par.nsf.gov]

The Discovery and Evolution of Bismuth Citrate Compounds: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the discovery, history, and mechanisms of action of bismuth citrate (B86180) compounds. From their early empirical use to their rational application in modern medicine, these compounds have a rich history intertwined with the evolving understanding of gastrointestinal diseases. This document provides a comprehensive overview of key bismuth citrate compounds, their synthesis, quantitative data on their efficacy and pharmacokinetics, and a detailed look at their molecular mechanisms of action.

A Historical Overview: From Ancient Remedy to Modern Therapeutic

The medicinal use of bismuth dates back to the 18th century, where it was empirically used for a variety of gastrointestinal complaints. However, it was the development of specific bismuth citrate compounds in the 20th century that marked a significant advancement in their therapeutic application.

Colloidal Bismuth Subcitrate (CBS): The development of colloidal bismuth subcitrate (CBS) was a pivotal moment. Its efficacy in treating peptic ulcers was well-established, though the exact mechanism remained elusive for some time. Initially, its therapeutic benefit was attributed to its ability to form a protective layer over the ulcer crater, shielding it from gastric acid and pepsin.

The Helicobacter pylori Revolution: The discovery of Helicobacter pylori as the primary causative agent of most peptic ulcers in the 1980s revolutionized the field and shed new light on the action of bismuth compounds. It was soon discovered that bismuth possesses significant antimicrobial activity against H. pylori, leading to its inclusion in multi-drug eradication regimens.

Ranitidine (B14927) Bismuth Citrate (RBC): The development of ranitidine bismuth citrate (RBC) represented a rational drug design approach, combining the acid-suppressing effects of the H2-receptor antagonist ranitidine with the antimicrobial and cytoprotective properties of bismuth citrate in a single molecule. This dual-action compound offered a streamlined therapeutic option for ulcer treatment and H. pylori eradication.

Quantitative Data on Bismuth Citrate Compounds

The following tables summarize key quantitative data regarding the efficacy, pharmacokinetics, and solubility of prominent bismuth citrate compounds.

Efficacy in Helicobacter pylori Eradication

Bismuth-containing quadruple therapies have consistently demonstrated high efficacy in eradicating H. pylori, particularly in regions with high antibiotic resistance.

| Therapy | Eradication Rate (Intention-to-Treat) | Eradication Rate (Per-Protocol) | Odds Ratio (vs. Non-Bismuth Regimens) | Reference |

| Bismuth-based Quadruple Therapy | 84.6% | 90.1% | 1.63 (95% CI: 1.33-2.00) | [1] |

| Bismuth Quadruple Therapy vs. Concomitant Therapy | 87% | 89.58% | - | [2] |

| High-Dose Dual Therapy vs. Bismuth Quadruple Therapy | 87.46% | 89.97% | - | [3] |

Pharmacokinetic Properties

The absorption of bismuth from the gastrointestinal tract is generally low, contributing to its favorable safety profile.

| Compound | Cmax (ng/mL) | Tmax (hours) | AUC (h·ng/mL) | Half-life (hours) | Bioavailability | Reference |

| Bismuth Potassium Citrate | 25.6 ± 29.4 | 0.5 | 96.3 ± 123.8 (AUC0–t) | 6.6 | Low | [4] |

| Ranitidine Bismuth Citrate | 11.60 (µg/L) | 0.5 (median) | - | 10.2 | <0.5% | [5] |

Solubility of Bismuth Citrate

The solubility of bismuth citrate compounds is highly dependent on pH, which influences their behavior in the gastrointestinal tract.

| Compound | pH | Solubility | Reference |

| Bismuth Citrate | Acidic | Readily soluble | [6] |

| Bismuth Citrate | Neutral/Basic | Less soluble | [6] |

| Colloidal Bismuth Subcitrate | 1.1 - 3.25 | Least soluble | [7] |

| Colloidal Bismuth Subcitrate | >3.25 and <1.1 | More soluble | [7] |

| Colloidal Bismuth Subcitrate | 3 | ~1 mg/mL | [8] |

| Colloidal Bismuth Subcitrate | 7 | >70 mg/mL | [8] |

Experimental Protocols for Synthesis

The synthesis of bismuth citrate compounds typically involves the reaction of a bismuth salt with citric acid or a citrate salt under controlled conditions.

Synthesis of Bismuth Citrate

Method: One-step synthesis via precipitation. Reactants:

-

Bismuth nitrate (B79036) solution (18-57% by mass, free acidity 2-10%)

-

Citrate solution (15-50% by mass) Procedure:

-

The bismuth nitrate solution is added to the citrate solution with a molar ratio of bismuth nitrate to citrate of 1:1.01-1.3.

-

The reaction mixture is maintained at a temperature of 60-80°C for 1-6 hours.

-

The resulting precipitate of bismuth citrate is washed and dried. Reference: [9]

Synthesis of Ranitidine Bismuth Citrate

Method: Reaction in an aqueous suspension. Reactants:

-

Bismuth citrate

-

Ranitidine

-

Ammonia (B1221849) water Procedure:

-

Bismuth citrate is suspended in water.

-

Ranitidine and ammonia water are added to the suspension. The molar ratio of bismuth citrate to ammonia to ranitidine is 1:1-10:0.9.

-

The pH of the reaction system is controlled to be between 6 and 12, and the reaction temperature is maintained at 4-64°C.

-

The reaction is monitored until the pH reaches neutrality.

-

The reaction solution is then filtered and spray-dried to obtain ranitidine bismuth citrate. Reference: [10]

Mechanisms of Action and Signaling Pathways

The therapeutic effects of bismuth citrate compounds are multifactorial, involving direct antimicrobial actions and indirect cytoprotective mechanisms.

Inhibition of Helicobacter pylori Urease

A key virulence factor of H. pylori is the enzyme urease, which neutralizes gastric acid by hydrolyzing urea (B33335) to ammonia. Bismuth compounds are potent inhibitors of this enzyme.

Bismuth ions (Bi³⁺) directly target the active site of urease, which contains two nickel ions. The inhibition can be either competitive or non-competitive, depending on the specific bismuth complex. Evidence suggests that bismuth binds to cysteine residues within the active site, thereby inactivating the enzyme.[11]

Caption: Inhibition of H. pylori urease by bismuth ions.

Stimulation of Gastric Mucosal Protection

Bismuth compounds enhance the natural defense mechanisms of the gastric mucosa, a process known as cytoprotection. A key pathway involved is the stimulation of prostaglandin (B15479496) E2 (PGE2) synthesis.

Colloidal bismuth subcitrate has been shown to dose-dependently increase the generation of PGE2 in the gastric mucosa.[12] PGE2 plays a crucial role in maintaining mucosal integrity by stimulating mucus and bicarbonate secretion and increasing mucosal blood flow. The exact mechanism by which bismuth stimulates PGE2 synthesis is not fully elucidated but is a critical component of its ulcer-healing properties.

Caption: Bismuth-stimulated gastric mucosal protection via PGE2 synthesis.

Interaction with Cellular Detoxification Pathways

The low systemic toxicity of bismuth is partly due to efficient cellular detoxification mechanisms involving glutathione (B108866) (GSH) and metallothioneins (MTs).

Bismuth that enters cells can be conjugated with glutathione, a key intracellular antioxidant. This Bi-GSH conjugate is then actively transported into vesicles by multidrug resistance proteins (MRPs), effectively sequestering the bismuth and preventing it from interacting with other cellular components.[13][14] Bismuth has also been shown to induce the synthesis of metallothioneins, cysteine-rich proteins that can bind and detoxify heavy metals.[15]

Caption: Cellular detoxification pathways for bismuth.

Conclusion

Bismuth citrate compounds have a long and successful history in the treatment of gastrointestinal disorders. Their evolution from empirical remedies to rationally designed drugs for H. pylori eradication highlights the importance of understanding the underlying pathophysiology of disease. The multifaceted mechanism of action, combining antimicrobial and cytoprotective effects, ensures their continued relevance in the therapeutic armamentarium. Further research into the precise molecular interactions of bismuth with its biological targets will likely unveil new therapeutic possibilities for these remarkable compounds.

References

- 1. ovid.com [ovid.com]

- 2. researchgate.net [researchgate.net]

- 3. High-dose dual therapy versus bismuth-containing quadruple therapy for the treatment of helicobacter pylori infection: A meta-analysis of randomized controlled trials - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Pharmacokinetic and Safety Study of Bismuth Potassium Citrate Formulations in Healthy Subjects - PMC [pmc.ncbi.nlm.nih.gov]

- 5. wjgnet.com [wjgnet.com]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Effect of Helicobacter pylori infection on colloidal bismuth subcitrate concentration in gastric mucus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Structure of colloidal bismuth subcitrate (CBS) in dilute HCl: unique assembly of bismuth citrate dinuclear units ([Bi(cit)(2)Bi](2-)) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Bismuth citrate | 813-93-4 [amp.chemicalbook.com]

- 10. CN100402514C - Method of preparing bismuth citrate ranitidine - Google Patents [patents.google.com]

- 11. Inhibition of urease by bismuth(III): implications for the mechanism of action of bismuth drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Gastric mucosa protection and prostaglandin E2 generation in rats by colloidal bismuth subcitrate (DE-NOL) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Glutathione and multidrug resistance protein transporter mediate a self-propelled disposal of bismuth in human cells - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Bismuth Reduces Cisplatin-Induced Nephrotoxicity Via Enhancing Glutathione Conjugation and Vesicular Transport - PMC [pmc.ncbi.nlm.nih.gov]

- 15. hub.hku.hk [hub.hku.hk]

An In-depth Technical Guide to Ammonium Bismuth Citrate: From Molecular Complexity to Therapeutic Action

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of ammonium (B1175870) bismuth citrate (B86180), a compound of significant interest in the pharmaceutical and research sectors. This document elucidates the complex nature of its molecular structure, details its synthesis and characterization, and explores its multifaceted mechanism of action, particularly its efficacy against Helicobacter pylori.

The Complex Identity of Ammonium Bismuth Citrate: Molecular Formula and Weight

This compound is not a singular molecular entity but rather a term that encompasses a range of related compounds. The specific molecular formula and weight are contingent on the stoichiometric ratios of the reactants—bismuth, citric acid, and ammonia (B1221849)—and the conditions of its synthesis. This variability has led to the reporting of several different chemical formulas in scientific literature and commercial listings, which can be a source of confusion for researchers. The most commonly cited forms are detailed below.

A key takeaway for researchers is the necessity of characterizing the specific form of this compound being used in their studies, as the molecular structure can influence its solubility, bioavailability, and biological activity.

| Form of this compound | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Features |

| Polymeric Dodecanuclear Bismuth-Oxo Citrate Cluster | (NH₄)₁₂--INVALID-LINK--₁₀ | ~1875 | A complex polymeric structure with a core of twelve bismuth atoms. |

| 2:3:1 Citrate:Ammonium:Bismuth Complex | C₁₂H₂₂BiN₃O₁₄ | 641.30 | A discrete complex containing two citrate molecules, three ammonium ions, and one bismuth ion. |

| Dihydrate Form | [(NH₄)⁺Bi(C₆H₄O₇)]·2H₂O | Not explicitly found | A simpler salt with a 1:1:1 ratio of ammonium, bismuth, and a deprotonated citrate, complexed with two water molecules. |

| General Formula | C₆H₇O₇·xBi·xH₃N | Variable | A generalized representation acknowledging the variable stoichiometry. |

Synthesis and Characterization: Experimental Protocols

The synthesis of different forms of this compound requires precise control over reaction conditions. Below are generalized experimental protocols for the preparation of distinct species.

Synthesis of Bismuth Citrate (Precursor)

Bismuth citrate often serves as a starting material for the synthesis of various this compound complexes. A common method involves the precipitation from a solution of bismuth nitrate (B79036) and citric acid.

Experimental Protocol:

-

Dissolve bismuth nitrate in a dilute nitric acid solution.

-

Separately, prepare an aqueous solution of citric acid.

-

Slowly add the citric acid solution to the bismuth nitrate solution with constant stirring. The molar ratio of citrate to bismuth ions should be carefully controlled, with a ratio of 1.1–1.2 being optimal for the formation of BiC₆H₅O₇.[1]

-

The reaction is typically carried out at an elevated temperature, around 60±5 °C, to facilitate the precipitation of bismuth citrate.[1]

-

The resulting white precipitate of bismuth citrate is then filtered, washed with distilled water to remove any unreacted starting materials, and dried.

Synthesis of this compound Complexes

The introduction of ammonia to a suspension of bismuth citrate leads to the formation of various soluble this compound complexes. The final product is dependent on the concentration of ammonia and the reaction conditions.

Generalized Experimental Protocol:

-

Suspend a known quantity of bismuth citrate powder in deionized water.

-

Gradually add an aqueous solution of ammonium hydroxide (B78521) to the stirred suspension. The molar ratio of ammonium hydroxide to bismuth citrate is a critical parameter that influences the final structure of the complex.

-

Continue the addition of ammonium hydroxide until the bismuth citrate dissolves, and the solution becomes clear. This indicates the formation of a soluble this compound complex.

-

The specific complex can then be isolated by methods such as evaporation or precipitation by the addition of a suitable anti-solvent.

Therapeutic Applications: The Anti-Helicobacter pylori Mechanism

This compound is a key component of quadruple therapy regimens for the eradication of Helicobacter pylori, the primary causative agent of peptic ulcers and a risk factor for gastric cancer. The antimicrobial action of bismuth is multifaceted, targeting several key physiological processes in the bacterium. This multi-targeted approach is believed to be the reason for the low incidence of acquired resistance to bismuth by H. pylori.

Disruption of Bacterial Iron Homeostasis

Iron is an essential nutrient for H. pylori survival and colonization of the gastric mucosa. The bacterium has evolved sophisticated mechanisms to acquire iron from its host. Bismuth compounds have been shown to interfere with this critical process, primarily by targeting the Ferric Uptake Regulator (Fur).

The Ferric Uptake Regulator (Fur) is a global transcriptional regulator that controls the expression of genes involved in iron uptake and metabolism.[2][3] In its iron-bound (holo) form, Fur represses the transcription of iron acquisition genes. Conversely, in its iron-free (apo) form, it can activate the expression of other genes. Bismuth(III) ions have been shown to bind to the HpFur protein, leading to its oligomerization and loss of DNA-binding capability. This dysregulation of iron homeostasis is a key mechanism of bismuth's antimicrobial activity.

Caption: Bismuth-mediated disruption of iron homeostasis in H. pylori.

Inhibition of Key Metabolic Pathways

Integrative proteomic and metabolomic studies have revealed that bismuth treatment significantly perturbs the central metabolism of H. pylori.[4][5][6] This includes the downregulation of key enzymes involved in the tricarboxylic acid (TCA) cycle, amino acid metabolism, and nucleotide metabolism. The disruption of these fundamental pathways leads to a decrease in energy production and ultimately inhibits bacterial growth.

A temporal analysis of the effects of bismuth on H. pylori has shown an initial perturbation of the TCA cycle, followed by the inhibition of urease activity, induction of oxidative stress, and a suppression of energy production.[5]

Caption: Temporal effects of bismuth on H. pylori metabolism.

Quantitative Data on Anti-H. pylori Activity

The in vitro susceptibility of H. pylori to bismuth compounds has been determined in several studies. The Minimum Inhibitory Concentration (MIC) is a key parameter used to quantify the antimicrobial activity of a compound.

| Bismuth Compound | MIC Range (µg/mL) for H. pylori |

| Colloidal Bismuth Subcitrate (CBS) | 1 - 8[7] |

| Bismuth Subsalicylate | 4 - 32[7] |

| Bismuth Potassium Citrate | 2 - 16[7] |

It is important to note that the MIC values can vary depending on the specific strain of H. pylori and the experimental conditions, such as the pH of the culture medium.

Applications in Research and Diagnostics

Beyond its therapeutic applications, this compound serves as a valuable tool in microbiological research and diagnostics.

Selective Agent in Microbiological Culture Media

This compound is a key component of several selective and differential culture media, most notably Bismuth Sulfite (B76179) Agar (BSA).[8][9][10]

Bismuth Sulfite Agar (BSA):

-

Purpose: BSA is a highly selective medium used for the isolation of Salmonella species, particularly Salmonella Typhi, from clinical and environmental samples.[8][9][10]

-

Principle: The medium contains bismuth sulfite and brilliant green, which act as inhibitors of most Gram-positive and Gram-negative bacteria, while allowing the growth of Salmonella.[10] Salmonella species that produce hydrogen sulfide (B99878) (H₂S) reduce the bismuth sulfite to black, metallic bismuth, resulting in the formation of characteristic black colonies with a metallic sheen.[8]

-

Protocol for Preparation:

-

Suspend the dehydrated BSA medium in purified water. A typical concentration is 52.33 grams per liter.[11]

-

Heat the suspension to boiling to completely dissolve the medium. Crucially, do not autoclave BSA , as overheating can destroy its selective properties.[9]

-

Cool the medium to 45-50°C and mix well to ensure a uniform suspension of the bismuth sulfite precipitate.

-

Pour the medium into sterile Petri dishes.

-

Nickerson Agar (BIGGY Agar):

-

Purpose: This medium is used for the isolation and presumptive identification of Candida species.[12][13]

-

Principle: this compound in this medium inhibits the growth of bacteria and allows for the differentiation of Candida species based on their colony morphology and color.

Caption: Workflow for the isolation of Salmonella using Bismuth Sulfite Agar.

Conclusion

This compound is a chemically complex and versatile compound with significant applications in medicine and research. Its multifaceted mechanism of action against H. pylori makes it a valuable therapeutic agent in the face of rising antibiotic resistance. For researchers and drug development professionals, a thorough understanding of its variable molecular structure and its diverse biological effects is crucial for its effective and innovative application. This guide provides a foundational understanding of these key aspects, serving as a resource for further investigation and development in this important area of study.

References

- 1. Colloidal bismuth subcitrate (CBS) impedes proton entry into Helicobacter pylori and increases the efficacy of growth dependent antibiotics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The ferric uptake regulator of Helicobacter pylori: a critical player in the battle for iron and colonization of the stomach - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The Helicobacter pylori Ferric Uptake Regulator (Fur) is Essential for Growth Under Sodium Chloride Stress - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The role of the Ferric Uptake Regulator (Fur) in regulation of Helicobacter pylori iron uptake - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Multi-omics and temporal dynamics profiling reveal disruption of central metabolism in Helicobacter pylori on bismuth treatment - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Integrative proteomic and metabolomic analyses reveal the mechanism by which bismuth enables Helicobacter pylori eradication [pubmed.ncbi.nlm.nih.gov]

- 7. In Vitro Susceptibility and Synergistic Effect of Bismuth Against Helicobacter pylori - PMC [pmc.ncbi.nlm.nih.gov]

- 8. dalynn.com [dalynn.com]

- 9. exodocientifica.com.br [exodocientifica.com.br]

- 10. microbenotes.com [microbenotes.com]

- 11. himedialabs.com [himedialabs.com]

- 12. This compound microbiology 31886-41-6 [sigmaaldrich.com]

- 13. nbinno.com [nbinno.com]

An In-depth Technical Guide to the Spectroscopic Analysis of Ammonium Bismuth Citrate

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the core spectroscopic techniques utilized in the characterization of ammonium (B1175870) bismuth citrate (B86180), a compound of interest in pharmaceutical development. The guide details generalized experimental protocols for Nuclear Magnetic Resonance (NMR) spectroscopy, Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. Quantitative data, where available from existing literature on closely related bismuth citrate compounds, is summarized to provide a comparative framework. This document is intended to serve as a practical resource for researchers and professionals involved in the analysis and quality control of bismuth-containing active pharmaceutical ingredients. Please note that specific spectroscopic data for ammonium bismuth citrate is not extensively available in public literature; therefore, some data presented is based on related bismuth citrate compounds and should be confirmed by experimental analysis.

Introduction

This compound is a coordination complex with applications in the pharmaceutical industry, notably in the treatment of gastrointestinal disorders. The precise characterization of its molecular structure and purity is paramount for ensuring its safety and efficacy as an active pharmaceutical ingredient (API). Spectroscopic methods are fundamental to this characterization, providing detailed information about the compound's chemical environment, functional groups, and electronic properties.

This guide outlines the application of three primary spectroscopic techniques for the analysis of this compound:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To elucidate the carbon-hydrogen framework and the chemical environment of the citrate and ammonium ions.

-

Fourier-Transform Infrared (FTIR) Spectroscopy: To identify characteristic functional groups and study the coordination of the citrate ligand to the bismuth ion.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy: To investigate the electronic transitions within the complex.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of a chemical compound such as this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for determining the structure of this compound in solution. ¹H NMR provides information on the protons of the citrate and ammonium ions, while ¹³C NMR details the carbon skeleton of the citrate ligand.

Expected Chemical Shifts

Table 1: Expected ¹H and ¹³C NMR Chemical Shifts for this compound

| Nucleus | Functional Group | Expected Chemical Shift (ppm) | Notes |

| ¹H | -CH₂- (Citrate) | 2.5 - 3.0 | The diastereotopic methylene (B1212753) protons of the citrate backbone are expected to appear as a pair of doublets (an AB quartet). |

| -OH (Citrate) | Variable | The chemical shift of the hydroxyl proton is dependent on solvent, concentration, and temperature. | |

| NH₄⁺ | ~7.0 | The chemical shift of the ammonium protons can vary depending on the solvent and pH. | |

| ¹³C | -CH₂- (Citrate) | ~45 | |

| >C-OH (Citrate) | ~73 | Quaternary carbon attached to the hydroxyl group. | |

| -COOH (Citrate) | 170 - 180 | The chemical shifts of the carboxyl carbons will be influenced by their coordination to the bismuth center. |

Experimental Protocol for NMR Spectroscopy

The following is a generalized protocol for obtaining NMR spectra of this compound.

-

Sample Preparation:

-

Accurately weigh approximately 10-20 mg of this compound.

-

Dissolve the sample in 0.6-0.7 mL of a suitable deuterated solvent (e.g., D₂O, DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical as this compound's solubility can be limited.

-

Ensure the sample is fully dissolved; gentle vortexing or sonication may be required.

-

-

Instrumentation and Data Acquisition:

-

The NMR spectra should be recorded on a spectrometer with a field strength of at least 300 MHz.

-

For ¹H NMR:

-

Acquire the spectrum at a controlled temperature (e.g., 298 K).

-

Use a standard single-pulse experiment.

-

Set an appropriate spectral width to cover the expected chemical shift range.

-

Employ a sufficient number of scans to achieve an adequate signal-to-noise ratio.

-

-

For ¹³C NMR:

-

Use a proton-decoupled pulse sequence to obtain singlets for all carbon signals.

-

A larger number of scans will be necessary compared to ¹H NMR due to the lower natural abundance of ¹³C.

-

Set an appropriate spectral width to encompass the carboxyl and aliphatic regions.

-

-

-

Data Processing:

-

Apply Fourier transformation to the acquired Free Induction Decay (FID).

-

Perform phase correction and baseline correction.

-

Reference the spectra to an internal standard (e.g., TMS at 0 ppm or the residual solvent peak).

-

Integrate the signals in the ¹H NMR spectrum to determine the relative proton ratios.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the functional groups present in this compound and to probe the coordination environment of the bismuth ion. The interaction between the carboxylate groups of the citrate and the bismuth center leads to characteristic shifts in the vibrational frequencies.

Characteristic Vibrational Frequencies

While a detailed spectrum for this compound is not widely published, data from related bismuth citrate compounds can provide insight into the expected vibrational modes[2].

Table 2: Characteristic FTIR Absorption Bands for Bismuth Citrate Compounds

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3400 (broad) | O-H stretch | Hydroxyl group and adsorbed water |

| ~3100 (broad) | N-H stretch | Ammonium ion |

| ~1600-1550 | Asymmetric C=O stretch | Coordinated carboxylate |

| ~1400-1380 | Symmetric C=O stretch | Coordinated carboxylate |

| ~1430 | N-H bend | Ammonium ion |

| ~1100 | C-O stretch | Tertiary alcohol |

The difference between the asymmetric and symmetric stretching frequencies of the carboxylate group (Δν) can provide information about the coordination mode (monodentate, bidentate, or bridging).

Experimental Protocol for FTIR Spectroscopy

A common method for analyzing solid samples by FTIR is the KBr pellet technique.

-

Sample Preparation (KBr Pellet Method):

-

Thoroughly dry both the this compound sample and spectroscopic grade potassium bromide (KBr) to remove any adsorbed water.

-

In an agate mortar and pestle, grind a small amount of KBr to a fine powder.

-

Add approximately 1-2 mg of the this compound sample to about 100-200 mg of the ground KBr.

-

Mix the sample and KBr intimately by further grinding until a homogeneous, fine powder is obtained.

-

Transfer the mixture to a pellet die and press it under high pressure using a hydraulic press to form a transparent or translucent pellet.

-

-

Instrumentation and Data Acquisition:

-

Record a background spectrum of the empty sample compartment.

-

Place the KBr pellet containing the sample in the sample holder of the FTIR spectrometer.

-

Acquire the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).

-

Co-add a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

-

-

Data Processing:

-

The instrument software will automatically ratio the sample spectrum against the background spectrum to generate the absorbance or transmittance spectrum.

-

Perform baseline correction if necessary.

-

Identify and label the significant absorption peaks.

-

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within the this compound complex. The absorption of UV or visible light corresponds to the excitation of electrons to higher energy levels.

Expected Absorption Maxima

For bismuth subcitrate in methanol, an absorption maximum (λmax) has been reported at 217 nm. It is expected that this compound will exhibit absorption in a similar region of the UV spectrum. The exact position and intensity of the absorption bands will depend on the specific coordination environment of the bismuth ion.

Table 3: Expected UV-Vis Absorption Data for this compound

| Parameter | Expected Value | Notes |

| λmax | ~217 nm | This value is for bismuth subcitrate and should be experimentally verified for this compound. |

| Molar Absorptivity (ε) | To be determined | This value is concentration-dependent and must be determined experimentally by constructing a Beer-Lambert plot. |

Experimental Protocol for UV-Vis Spectroscopy

The following is a generalized protocol for the UV-Vis analysis of this compound.

-

Sample Preparation:

-

Prepare a stock solution of this compound of a known concentration in a suitable solvent (e.g., methanol, water, or dilute acid)[3]. The solvent should be transparent in the UV region of interest.

-

From the stock solution, prepare a series of standard solutions of decreasing concentrations by serial dilution.

-

-

Instrumentation and Data Acquisition:

-

Use a dual-beam UV-Vis spectrophotometer.

-

Fill a quartz cuvette with the solvent to be used as the blank and record the baseline.

-

Record the UV-Vis spectrum of each standard solution over a suitable wavelength range (e.g., 200-400 nm).

-

Identify the wavelength of maximum absorbance (λmax).

-

-

Data Processing and Analysis:

-

Measure the absorbance of each standard solution at the determined λmax.

-

Construct a calibration curve by plotting absorbance versus concentration.

-

According to the Beer-Lambert law, the plot should be linear, and the slope of the line will be the molar absorptivity (ε) if the path length is 1 cm.

-

Conclusion